C.I.荧光增白剂28

描述

Synthesis Analysis

The synthesis of triazinylstilbene fluorescent brightening agents, like C.I. Fluorescent Brightening Agent 28, involves reactions that enable them to be copolymerized with other substances, such as styrene and acrylonitrile. These agents create colorless fluorescent polymers with good stability to wet treatments and solvents (Konstantinova, Konstantinov, & Betcheva, 1999).

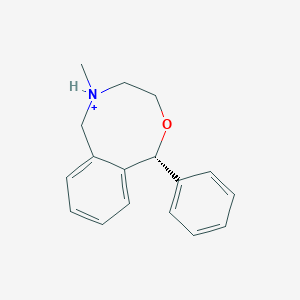

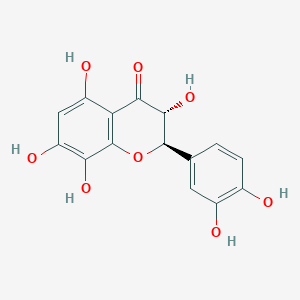

Molecular Structure Analysis

The molecular structure of these brightening agents combines an 8-coordinate tetracarboxylate chelating site with stilbene chromophores. Modifications in the ethylenic linkage of stilbene lead to enhanced quantum efficiency and photochemical stability of the fluorophore (Grynkiewicz, Poenie, & TsienB, 1985).

Chemical Reactions and Properties

The incorporation of the stilbene linkage into a heterocyclic ring plays a significant role in the chemical reactions and properties of these agents, influencing their fluorescence and efficiency. The reaction conditions and reagents used in the synthesis can significantly affect these properties (Hussain et al., 2012).

Physical Properties Analysis

C.I. Fluorescent Brightening Agent 28 exhibits specific physical properties such as spectral and thermal characteristics, brightness effect on various substrates, and CIE coordinates. These properties are crucial for its application in enhancing the brightness of materials (Konstantinova, Konstantinov, & Betcheva, 1999).

Chemical Properties Analysis

The chemical properties of these brightening agents are characterized by their interaction with different substrates and their stability under various conditions. Their ability to form complexes with other molecules and their reaction to different chemical treatments are essential aspects of their chemical properties (Grabtchev, 1995).

科学研究应用

羊毛的美白效果

C.I.荧光增白剂28已经被研究,用于白色羊毛织物的美白效果。使用有机溶剂如四氯乙烯和斯托达德溶剂,在室温下施用该剂,显著改善羊毛的白度,在日光和紫外光条件下均有效。在各种条件下,染料的牢固度被发现是令人满意的 (Morris & Mitchell, 1960)。

自由基聚合反应的光引发剂

This compound已被确认为自由基聚合反应的有效光引发剂,当暴露于LED光下时。这种应用利用了其强近紫外-可见光吸收和荧光特性,特别是与二芳基碘酸盐结合时,展示了其在丙烯酸酯聚合中的实用性,以及其能够克服氧抑制,即使在低LED光强度下 (Zuo et al., 2016)。

纤维素的吸附

研究了this compound在纤维素中的吸附行为,特别是在存在碱性卤化物的情况下。研究结果显示,平衡吸附随着添加阳离子的晶体半径增加而增加,表明该剂对纤维素的亲和力及其与直接染料的可比性 (Maekawa, 1988)。

光亮剂的历史和技术

This compound,作为更广泛的光亮剂类别的一部分,具有丰富的历史和技术背景。最初用于食品包装和X射线胶片以防止紫外光恶化,其美白特性很快在各种材料中得到广泛应用,包括纸张、纺织品和不发黄的塑料。这一发展促使这些材料中对“比白还白”的外观的偏好 (Mustalish, 2000)。

增强病毒活性和紫外辐射保护

已经证明该剂可以增强昆虫病毒活性,并在不同病毒-宿主系统中提供对紫外灭活的保护。这种应用展示了其在生物控制中的实用性,其中荧光增白剂保护昆虫病毒免受紫外损伤,并增强活性病毒的残留活性 (Dougherty et al., 1996)。

作用机制

Target of Action

C.I. Fluorescent Brightening Agent 28, also known as Calcofluor White M2R or Fluostain I, is a large, anionic, stilbene derivative . Its primary targets are cellulose and chitin, which are contained in the cell walls of fungi and other organisms . These compounds are essential for the structural integrity of these organisms.

Mode of Action

The compound works by non-specifically binding to polysaccharides such as chitin, β-glucans, and cellulose .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to the structure and integrity of cell walls. By binding to components of the cell wall, it can highlight structures that contain these polysaccharides, such as the skeletal structures of certain organisms .

Result of Action

The primary result of the compound’s action is the enhancement of brightness and whiteness in various materials. In biological contexts, it can be used to visualize plant tissues and viable cells . In industrial contexts, it is used as a fluorescent brightening agent for cellulose and polyamide fabrics, paper, detergents, and soaps .

Action Environment

The efficacy and stability of C.I. Fluorescent Brightening Agent 28 can be influenced by various environmental factors. For instance, it absorbs ultraviolet radiation and emits blue light, which means its effectiveness could be affected by lighting conditions . Additionally, its stability could be influenced by factors such as temperature and pH, although specific details would require further investigation.

属性

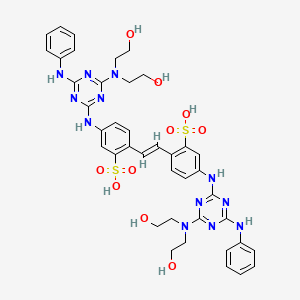

IUPAC Name |

5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N12O10S2/c53-21-17-51(18-22-54)39-47-35(41-29-7-3-1-4-8-29)45-37(49-39)43-31-15-13-27(33(25-31)63(57,58)59)11-12-28-14-16-32(26-34(28)64(60,61)62)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52(19-23-55)20-24-56/h1-16,25-26,53-56H,17-24H2,(H,57,58,59)(H,60,61,62)(H2,41,43,45,47,49)(H2,42,44,46,48,50)/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGYZEMWVAWWOB-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H44N12O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish odorless solid; [OECD SIDS] | |

| Record name | C.I. Fluorescent brightener 28, disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

4404-43-7, 4193-55-9 | |

| Record name | C.I. Fluorescent Brightening Agent 28 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004404437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 4,4'-bis[6-anilino-[4-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-bis[4-[bis(2-hydroxyethyl)amino]-6-anilino-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 28 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S9P0Y4313 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]sulfanyl]acetate](/img/structure/B1232592.png)

![7-[[(2S,4aS,6S)-2,6-dihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one](/img/structure/B1232595.png)

![3-ethyl-2-[7-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]-1,3-benzoxazol-3-ium](/img/structure/B1232611.png)